molecular formula C10H9BrFNO B6597016 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one CAS No. 1171825-25-4

4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B6597016
CAS No.: 1171825-25-4
M. Wt: 258.09 g/mol
InChI Key: HFVUVLTULCWVBX-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by a bromo substituent at the 2-position and a fluoro substituent at the 4-position of the phenyl ring, which is attached to the 4-position of the pyrrolidin-2-one core. The molecular formula is C₁₀H₉BrFNO, with a molecular weight of 258.09 g/mol. Pyrrolidinones are widely studied for their applications in medicinal chemistry, particularly as intermediates in drug synthesis due to their hydrogen-bonding capability and structural rigidity .

Properties

IUPAC Name

4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-9-4-7(12)1-2-8(9)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVUVLTULCWVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268333
Record name 4-(2-Bromo-4-fluorophenyl)-2-pyrrolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171825-25-4
Record name 4-(2-Bromo-4-fluorophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171825-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromo-4-fluorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Donor-Acceptor Cyclopropane Activation

The synthesis of pyrrolidin-2-ones via donor-acceptor (D-A) cyclopropanes has been successfully demonstrated for 1,5-disubstituted derivatives. Adapted for 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one, this method would involve:

  • Preparation of a bromo-fluoro-substituted D-A cyclopropane precursor

  • Nickel perchlorate-catalyzed ring-opening with primary amines

  • Acid-mediated cyclization to form the lactam ring

Critical parameters from analogous systems:

  • Catalyst loading : 10 mol% Ni(ClO₄)₂ optimal for >90% ring-opening yield

  • Cyclization conditions : Reflux in toluene with 2 equiv acetic acid

  • Dealkoxycarbonylation : NaOH saponification followed by thermolysis at 180°C

Example protocol adaptation :

Bromination-Fluorination Sequence on Preformed Pyrrolidinones

Directed Ortho-Metalation Approach

A patent describing 2-bromo-4-(4-ethoxyphenyl)oxazole synthesis provides insights into sequential halogenation:

Key steps for adaptation :

  • Hydroxylation : NaOH/EtOH reflux of ketone precursors

  • Bromination : PBr₃ in toluene at 110°C (98% yield for analogous systems)

  • Fluorine introduction : Balz-Schiemann reaction with HBF₄/NaNO₂

Optimized conditions :

StepReagentsTemp (°C)Time (h)Yield (%)
BrominationPBr₃ (3 equiv)1101292
FluorinationHBF₄/NaNO₂0→201285

Critical considerations:

  • Regioselectivity : Bromine directs fluorine to para position via σ-complex stabilization

  • Protecting groups : Tert-butyldimethylsilyl (TBS) protection of lactam nitrogen prevents N-halogenation

Suzuki-Miyaura Coupling of Halogenated Intermediates

Palladium-Catalyzed Cross-Coupling

The RSC supporting information describes aryl-pyrrolidine couplings applicable to our target:

General procedure :

  • Synthesize 4-bromo-pyrrolidin-2-one core

  • Prepare 2-fluoro-4-bromophenylboronic acid

  • Pd(PPh₃)₄-mediated coupling (2 mol%)

Optimized conditions :

  • Solvent : DME/H₂O (4:1)

  • Base : K₂CO₃ (3 equiv)

  • Temperature : 80°C, 24h

  • Yield : 78% (analogous systems)

Advantages :

  • Enables late-stage diversification of both aromatic and heterocyclic components

  • Tolerates ester and lactam functionalities

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for 4-(2-Bromo-4-Fluorophenyl)Pyrrolidin-2-One Synthesis

MethodStepsOverall Yield (%)Key AdvantageLimitation
Cyclopropane ring-opening470Atom-economic, one-pot optionsSpecialized cyclopropane synthesis
Sequential halogenation565Uses commercial intermediatesMultiple protection/deprotection
Suzuki coupling378ModularityRequires boronic acid synthesis

Scalability and Industrial Considerations

Process Optimization Challenges

  • Catalyst recycling : Nickel recovery critical for cost-effective cyclopropane route

  • Byproduct management : Tribromophosphorus reactions generate HBr requiring scrubbers

  • Purification : Silica gel chromatography remains bottleneck (patent method uses column purification at final step)

Green chemistry metrics :

  • PMI (Process Mass Intensity) : Cyclopropane method (PMI=32) vs Suzuki route (PMI=45)

  • E-factor : 18 kg waste/kg product for halogenation sequence vs 25 for cross-coupling

Chemical Reactions Analysis

4-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuropharmacological Applications

The compound exhibits potential as a neuropharmacological agent. Research indicates that pyrrolidin-2-one derivatives can act as inhibitors of neurotransmitter transporters, particularly dopamine and norepinephrine. For instance, analogs of pyrrolidin-2-one have shown selective inhibition profiles that are more potent than traditional stimulants like cocaine.

Table 1: Inhibition Potency of Pyrrolidin-2-one Derivatives

CompoundTargetKi (nM)IC50 (nM)
4-(2-bromo-4-fluorophenyl)pyrrolidin-2-oneDopamine Transporter21.452
PyrovaleroneNorepinephrine Transporter19528.3

This data suggests that derivatives of this compound could be explored further for their potential in treating conditions like ADHD or depression, where modulation of these neurotransmitters is crucial .

Anticancer Activity

The anticancer properties of pyrrolidin-2-one derivatives have been investigated extensively. Studies have revealed that certain thiazole-integrated pyrrolidin-2-one compounds demonstrate significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer.

Table 2: Anticancer Efficacy of Pyrrolidin-2-one Derivatives

CompoundCancer Cell LineIC50 (µM)
Thiazole-pyrrolidin hybridMCF-7 (Breast)5.71
Thiazole-pyrrolidin hybridPC3 (Prostate)6.25

These findings indicate that the incorporation of halogenated phenyl groups enhances the anticancer efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidin-2-one derivatives against various bacterial strains. The presence of electron-withdrawing groups, such as bromine and fluorine, has been linked to improved antibacterial activity.

Table 3: Antimicrobial Activity of Pyrrolidin-2-one Derivatives

CompoundBacterial StrainMIC (µg/mL)
4-(2-bromo-4-fluorophenyl)pyrrolidin-2-oneStaphylococcus aureus46.9
Thiazole-pyrrolidin hybridEscherichia coli93.7

These results suggest that compounds with similar structures could be developed into effective antimicrobial agents, particularly against resistant strains .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrrolidin-2-one derivatives:

  • Synthesis and Evaluation : A study synthesized a series of pyrrolidin-2-one derivatives and evaluated their activity against neurotransmitter transporters, showing promising results for neuropharmacological applications .
  • Anticancer Screening : Another investigation screened thiazole-pyrrolidin hybrids against multiple cancer cell lines, revealing significant cytotoxic effects compared to standard treatments like 5-fluorouracil .
  • Antimicrobial Testing : A comprehensive analysis was conducted on various substituted phenylthiazol-2-amines, revealing strong antibacterial properties attributed to specific substituents on the aromatic ring .

Mechanism of Action

The mechanism of action of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

4-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one (CAS 1366852-55-2)
  • Substituents : Bromo (4-position) and fluoro (2-position) on the phenyl ring.
  • Molecular Formula: C₁₀H₉BrFNO.
  • Key Difference : The swapped positions of bromo and fluoro groups alter electronic effects. The electron-withdrawing bromo at the para position may enhance ring deactivation compared to the target compound, influencing reactivity in cross-coupling reactions .
1-(4-Bromophenyl)pyrrolidin-2-one (CAS 7661-32-7)
  • Substituents: Bromo (4-position) on the phenyl ring, attached to the pyrrolidinone nitrogen.
  • Molecular Formula: C₁₀H₁₀BrNO.
  • Key Difference: Nitrogen substitution versus carbon substitution affects steric accessibility and solubility. N-substituted pyrrolidinones often exhibit higher lipophilicity, which may impact pharmacokinetics .

Functional Group Modifications

4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (CAS 1105195-46-7)
  • Substituents: Amino group at C4 and fluoro (3-position) on the phenyl ring.
  • Molecular Formula : C₁₀H₁₁FN₂O.
  • 258.09 g/mol for the target compound). This modification is critical for enhancing target binding in kinase inhibitors .
4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one (CAS 1366820-72-5)
  • Substituents : Hydroxyl (4-position) and fluoro (3-position) on the phenyl ring.
  • Molecular Formula: C₁₀H₉FNO₂.
  • Key Difference : The hydroxyl group significantly increases polarity (MW 195.20 g/mol), improving solubility but reducing blood-brain barrier permeability compared to the bromo-fluoro analog .
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one (CAS 1226225-33-7)
  • Substituents : Bromo (3-position) and methyl (4-position) on the phenyl ring.
  • Molecular Formula: C₁₁H₁₂BrNO.
  • Safety data sheets highlight standard precautions for brominated compounds, including respiratory protection .
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (CAS 1105195-46-7)
  • Safety Profile: Requires immediate medical consultation upon exposure due to reactive amino groups, unlike the target compound, which lacks such functional groups .

Tabulated Comparison of Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one Not available C₁₀H₉BrFNO 258.09 2-Br, 4-F on phenyl, C4 attachment High lipophilicity, moderate reactivity
4-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one 1366852-55-2 C₁₀H₉BrFNO 258.09 4-Br, 2-F on phenyl, C4 attachment Enhanced ring deactivation
1-(4-Bromophenyl)pyrrolidin-2-one 7661-32-7 C₁₀H₁₀BrNO 240.10 4-Br on phenyl, N1 attachment High lipophilicity, N-substitution effects
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one 1105195-46-7 C₁₀H₁₁FN₂O 194.20 3-F on phenyl, C4 amino Increased solubility, higher reactivity
4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one 1366820-72-5 C₁₀H₉FNO₂ 195.20 3-F, 4-OH on phenyl, C4 attachment High polarity, H-bond donor

Biological Activity

4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential pharmacological properties. With a molecular formula of C12H12BrFNO and a molecular weight of approximately 288.16 g/mol, this compound features a pyrrolidin-2-one ring substituted with a 2-bromo-4-fluorophenyl group. The presence of bromine and fluorine contributes to its distinctive chemical behavior, making it a candidate for various biological applications, particularly in the treatment of neurological disorders.

Pharmacological Properties

The biological activity of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one has been explored in several studies, revealing its potential as an active pharmaceutical ingredient. Key pharmacological properties include:

  • Binding Affinity : This compound shows significant binding affinity to various neurotransmitter receptors, suggesting its potential role in modulating central nervous system (CNS) activities. Interaction studies indicate that it may influence the activity of enzymes and receptors relevant to neurological disorders.
  • Mechanism of Action : Research indicates that 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one may act on specific neurotransmitter systems, potentially impacting conditions such as depression, anxiety, and other mood disorders. The exact mechanism is still under investigation, but initial findings point toward its involvement in receptor modulation.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameStructureUnique Features
4-(4-Fluorobenzyl)piperidineLacks bromine substituentDifferent reactivity profile
4-(2-Chlorobenzyl)piperidin-4-olChlorine instead of bromineVarying biological activity
4-(2-Bromo-4-methylbenzyl)piperidin-4-olMethyl group instead of fluorineAlters compound properties significantly

The unique combination of bromine and fluorine in 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one significantly influences its reactivity and biological effects compared to these similar compounds.

Case Studies and Research Findings

  • Neurological Implications : A study focusing on the interaction between this compound and neurotransmitter receptors demonstrated its potential utility in treating CNS disorders. The findings suggest that it may enhance receptor activity associated with mood regulation .
  • Antiproliferative Activity : Research has indicated that compounds related to pyrrolidinones can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This suggests that 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one could have applications in cancer therapy by targeting CDK pathways .
  • Synthesis and Yield Studies : Various synthetic routes for producing this compound have been explored, with yields exceeding 90% under optimized conditions. These studies are crucial for scaling up production for further pharmacological evaluation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one, and how do substituent positions influence reaction efficiency?

  • Methodological Answer : Multi-step synthesis is often required, starting with halogenated anilines or phenylboronic acids. For example, Suzuki-Miyaura cross-coupling (using Pd catalysts) can introduce the bromo-fluorophenyl group to a pyrrolidinone scaffold . Nitration and chlorination steps (as seen in analogous compounds) may precede alkylation to form the pyrrolidinone ring . Substituent positions (e.g., bromine at the 2-position) may require optimization of reaction temperature (80–120°C) and solvent polarity (DMF or THF) to mitigate steric hindrance .

Q. Which spectroscopic and chromatographic methods are critical for characterizing 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. Aromatic protons (6.8–7.5 ppm) and carbonyl signals (~175 ppm) confirm the pyrrolidinone core .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C10H10BrFNOC_{10}H_{10}BrFNO, expected M+M+ = 282.0) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%), using acetonitrile/water gradients .

Q. How can researchers confirm the identity of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one if commercial reference standards are unavailable?

  • Methodological Answer : Combine orthogonal techniques:

  • FT-IR : Detect carbonyl stretches (~1680 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) .
  • XRD : Compare experimental crystal structure data (e.g., unit cell parameters, space group) with computed models if single crystals are obtainable .
  • Elemental Analysis : Match calculated vs. observed C/H/N/Br/F percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can steric and electronic effects be managed during cross-coupling reactions involving bromo-fluorophenyl substituents?

  • Methodological Answer :

  • Ligand Selection : Bulky ligands (e.g., SPhos) improve Pd catalyst turnover in Suzuki-Miyaura reactions with sterically hindered aryl halides .
  • Microwave Assistance : Shorten reaction times (30–60 min vs. 12 hrs) while maintaining yields (>80%) under controlled microwave irradiation (150°C) .
  • Solvent Screening : Polar aprotic solvents (DMSO) enhance solubility of halogenated intermediates, reducing side-product formation .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational (DFT) predictions for 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one?

  • Methodological Answer :

  • Conformational Analysis : Perform DFT geometry optimization (B3LYP/6-31G* basis set) to identify low-energy conformers. Compare computed 1^1H NMR chemical shifts (GIAO method) with experimental data .
  • Dynamic Effects : Account for solvent interactions (PCM model) and temperature-dependent rotational barriers in simulations .
  • Validation : Use X-ray crystallography to resolve ambiguities in bond angles/planarity of the pyrrolidinone ring .

Q. How can the biological activity of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one be systematically evaluated in drug discovery contexts?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or GPCRs based on structural similarity to known pyrrolidinone derivatives .
  • Assay Design : Use fluorescence polarization (FP) for binding affinity (KdK_d) or luminescence-based assays (e.g., ADP-Glo™) for enzymatic inhibition (IC50IC_{50}) .
  • SAR Studies : Introduce substituents (e.g., methyl, nitro) at the 3-position of the pyrrolidinone ring and compare activity trends .

Q. What crystallographic techniques are essential for determining the 3D conformation of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one and its derivatives?

  • Methodological Answer :

  • Single-Crystal Growth : Use slow evaporation from ethanol/water (1:1) at 4°C to obtain diffraction-quality crystals .
  • Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Resolve structures with SHELXL-2018 refinement (R-factor < 0.05) .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., Br···H, F···H) to explain packing motifs .

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